罗萨木素

概述

描述

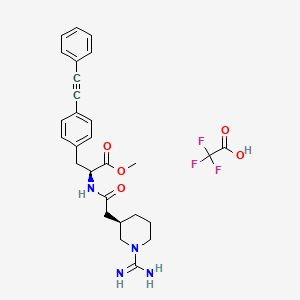

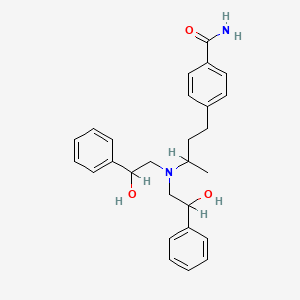

Rosamultin is a major active pentacyclic triterpenoid saponin isolated from the root of Potentilla anserina L . It has various pharmacological activities .

Molecular Structure Analysis

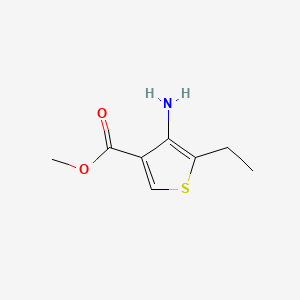

Rosamultin has a molecular formula of C36H58O10 and an average mass of 650.840 Da . It is a 19 α-hydroxyursane-type triterpenoid .

Chemical Reactions Analysis

The pharmacokinetics of Rosamultin have been studied using a high-performance liquid chromatography-tandem mass spectrometry method . This method was used to quantify the concentration of Rosamultin in rat plasma for an in vivo pharmacokinetics study .

Physical And Chemical Properties Analysis

Rosamultin has a molecular weight of 650.84 and a molecular formula of C36H58O10 . It is a solid substance that is soluble in DMSO .

科学研究应用

药代动力学

罗萨木素在口服给药后的大鼠药代动力学方面已被研究。 这项研究对于理解罗萨木素的吸收、分布、代谢和排泄至关重要,这可以为治疗应用中的剂量和给药方法提供信息 .

抗炎作用

在动物模型中,罗萨木素已显示出有希望的抗损伤和抗炎作用。 它特别以对人类免疫缺陷病毒-1蛋白酶的强抑制作用而闻名,表明在抗病毒治疗中具有潜在的应用 .

氧化应激保护

罗萨木素已被研究用于其对H2O2诱导的H9c2心肌细胞氧化损伤和凋亡的保护作用。 了解其分子机制可以导致针对氧化应激相关心脏疾病的治疗方法的开发 .

体内

In vivo studies of rosamultin have been conducted in animals, including rats, mice, and rabbits. These studies have shown that rosamultin has anti-inflammatory, anti-cancer, and antioxidant effects. Rosamultin has also been studied for its potential to reduce cholesterol levels and improve glucose metabolism.

体外

In vitro studies of rosamultin have been conducted using cell culture systems. These studies have shown that rosamultin has anti-inflammatory, anti-cancer, and antioxidant effects. It has also been studied for its potential to inhibit the growth of cancer cells, reduce the expression of certain genes associated with cancer, and induce apoptosis.

作用机制

Target of Action

Rosamultin is a major active pentacyclic triterpenoid saponin isolated from the root of Potentilla anserina L . It has been found to have inhibitory effects against HIV-1 protease , suggesting that the HIV-1 protease could be one of its primary targets. This enzyme plays a crucial role in the life cycle of the HIV virus, and inhibiting its action can prevent the virus from replicating.

Mode of Action

Rosamultin interacts with its targets, such as the HIV-1 protease, by binding to the active site of the enzyme, thereby inhibiting its function . Additionally, it has been shown to protect vascular endothelial cells against hypoxia-induced apoptosis via the PI3K/AKT or ERK1/2 signaling pathway . This suggests that rosamultin may also interact with these signaling pathways, leading to changes in cell survival and function.

Biochemical Pathways

Rosamultin affects several biochemical pathways. It has been shown to inhibit the PI3K/AKT signaling pathway, which plays a key role in cell survival and proliferation . Additionally, it can activate the ERK1/2 signaling pathway, which is involved in various cellular processes, including cell growth and differentiation . By modulating these pathways, rosamultin can exert its protective effects against oxidative stress and apoptosis.

Pharmacokinetics

The pharmacokinetics of rosamultin have been studied using high-performance liquid chromatography-tandem mass spectrometry . The study found that rosamultin exhibits good linearity over a wide concentration range, and the lower limit of quantification was as low as 5.0 ng mL −1 for rosamultin . This suggests that rosamultin has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability and therapeutic efficacy.

Result of Action

Rosamultin has been shown to have various molecular and cellular effects. It can enhance the expression of Bcl-2 and pCryAB, proteins that are involved in cell survival and stress response, respectively . At the same time, it downregulates the expression of Bax, Cyt-c, Caspase-3, and Caspase-9, which are involved in the process of apoptosis . These changes at the molecular level can lead to increased cell survival and resistance to stress.

生物活性

Rosamultin has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. It has also been studied for its potential to reduce cholesterol levels and improve glucose metabolism.

Biochemical and Physiological Effects

Rosamultin has been shown to have a variety of biochemical and physiological effects. These include inhibition of the production of pro-inflammatory molecules, such as nitric oxide, and reduction of the expression of genes associated with inflammation. It has also been shown to inhibit the activity of enzymes involved in the production of free radicals.

实验室实验的优点和局限性

The use of rosamultin in laboratory experiments has several advantages. It is a natural product with a wide range of potential applications, and it has been well characterized. Its pharmacological effects are being studied in both in vivo and in vitro settings, and its mechanism of action is being further elucidated. However, there are also some potential limitations to its use. For example, the yield and purity of the product vary depending on the method used to synthesize it. Additionally, the exact mechanism of action is still being studied, so its effects may not be fully understood.

未来方向

In the future, rosamultin could be studied further to elucidate its mechanism of action and better understand its pharmacological effects. Additionally, further research could be conducted to determine its potential therapeutic applications, such as its ability to reduce cholesterol levels and improve glucose metabolism. Additionally, its potential to inhibit the growth of cancer cells, reduce the expression of certain genes associated with cancer, and induce apoptosis could be further explored. Finally, further research could be conducted to identify new methods of synthesizing rosamultin with higher yields and purities.

合成方法

Rosamultin can be synthesized from the leaves of the Rosmarinus officinalis plant by a variety of methods. These include extraction with solvents such as methanol, ethanol, or acetone; steam distillation; and supercritical fluid extraction. The yield and purity of the product vary depending on the method used.

安全和危害

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28+,29+,32+,33-,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKQAGPAYHTNQQ-BRDPIYJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88515-58-6 | |

| Record name | Rosamultin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88515-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

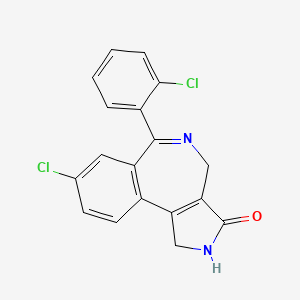

![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)

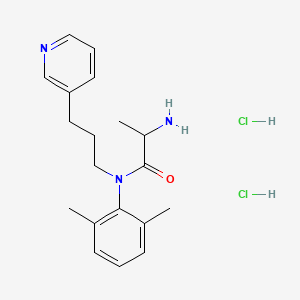

![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)